molecular formula C6H2BrClN2S B1289557 6-Bromo-4-chlorothieno[3,2-D]pyrimidine CAS No. 225385-03-5

6-Bromo-4-chlorothieno[3,2-D]pyrimidine

Cat. No.: B1289557
CAS No.: 225385-03-5
M. Wt: 249.52 g/mol
InChI Key: RJKAKJGOZXERRE-UHFFFAOYSA-N
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Description

Significance of the Thienopyrimidine Scaffold in Drug Discovery

The thienopyrimidine scaffold is a versatile and highly valued structural motif in drug discovery, primarily due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net This has led to the development of thienopyrimidine-based compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.govresearchgate.net The unique electronic and steric properties of the fused ring system allow for fine-tuning of molecular interactions with target proteins, making it an attractive framework for the design of potent and selective inhibitors. nih.gov Several drugs containing the thienopyrimidine ring have reached the market, underscoring the clinical significance of this heterocyclic system. researchgate.netresearchgate.net

Structural Analogy to Biogenic Purines and Nucleic Acid Antimetabolites

A key factor contributing to the biological importance of thienopyrimidines is their structural resemblance to endogenous purine (B94841) bases, such as adenine (B156593) and guanine. researchgate.netnih.govresearchgate.net This bioisosteric relationship allows thienopyrimidine derivatives to act as antimetabolites, interfering with the metabolic pathways of nucleic acids. nih.govmdpi.com By mimicking the natural purines, these compounds can bind to and inhibit enzymes involved in DNA and RNA synthesis, leading to the disruption of cellular processes in rapidly proliferating cells, such as cancer cells. researchgate.netmdpi.com This inherent ability to mimic essential biological building blocks is a fundamental reason for their extensive investigation as therapeutic agents.

Overview of Thienopyrimidine Isomers: Thieno[2,3-d]pyrimidines, Thieno[3,2-d]pyrimidines, and Thieno[3,4-d]pyrimidines

The fusion of a thiophene (B33073) and a pyrimidine (B1678525) ring can result in three distinct isomers, each with a unique spatial arrangement and, consequently, different biological and chemical properties. nih.gov The three isomers are:

Thieno[2,3-d]pyrimidines: This is the most extensively studied isomer, with a wide range of reported biological activities. nih.govnih.gov

Thieno[3,2-d]pyrimidines: The focus of this article, 6-Bromo-4-chlorothieno[3,2-d]pyrimidine, belongs to this class of isomers. These compounds have also demonstrated significant potential in medicinal chemistry. nih.gov

Thieno[3,4-d]pyrimidines: This isomer is less common in the literature compared to the other two but still holds interest for its potential biological activities. nih.gov

The specific arrangement of the fused rings in each isomer influences its electronic distribution and three-dimensional shape, which in turn dictates its interaction with biological targets. nih.gov

IsomerStructure
Thieno[2,3-d]pyrimidine[Image of Thieno[2,3-d]pyrimidine structure]
Thieno[3,2-d]pyrimidine (B1254671)[Image of Thieno[3,2-d]pyrimidine structure]
Thieno[3,4-d]pyrimidine[Image of Thieno[3,4-d]pyrimidine structure]

Historical Context of Thienopyrimidine Research and Development

Interest in thienopyrimidine chemistry dates back several decades, driven by the early recognition of their structural similarity to purines. nih.gov Initial research focused on the synthesis of various derivatives and the exploration of their fundamental chemical properties. The discovery of their potential as antimetabolites spurred further investigations into their biological activities. Over the years, advancements in synthetic methodologies and a deeper understanding of molecular biology have propelled the development of more sophisticated and targeted thienopyrimidine-based drug candidates. High-throughput screening and structure-based drug design have further accelerated the identification of potent compounds for a variety of diseases. nih.govuthsc.edu The journey of thienopyrimidines from academic curiosities to clinically relevant molecules highlights the enduring importance of this heterocyclic scaffold in the pursuit of new medicines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-chlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKAKJGOZXERRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593326
Record name 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225385-03-5
Record name 6-Bromo-4-chlorothieno[3,2-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-chlorothieno[3,2-d]pyrimidine
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Spectroscopic and Computational Approaches for Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for confirming the identity and purity of 6-Bromo-4-chlorothieno[3,2-d]pyrimidine. Each method provides unique information about the molecular structure.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum for this compound is expected to be relatively simple, showing two distinct signals in the aromatic region. One signal corresponds to the proton at the C2 position of the pyrimidine (B1678525) ring, and the other to the proton at the C7 position of the thiophene (B33073) ring. Due to the electron-withdrawing nature of the fused heterocyclic system and the halogen substituents, these protons would appear as singlets at downfield chemical shifts.

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the thieno[3,2-d]pyrimidine (B1254671) core. The chemical shifts of these carbons are influenced by their local electronic environment, including proximity to nitrogen, sulfur, chlorine, and bromine atoms. Carbons directly attached to the electronegative halogens (C4 and C6) and those in the pyrimidine ring are expected to be significantly deshielded and appear at lower fields.

Table 1: Predicted NMR Data for this compound

Analysis Position Predicted Chemical Shift (δ, ppm) Multiplicity
¹H NMR H-2 ~8.9 - 9.2 Singlet
H-7 ~7.5 - 7.8 Singlet
¹³C NMR C-2 ~150 - 155 CH
C-4 ~155 - 160 C-Cl
C-4a ~130 - 135 C
C-6 ~115 - 120 C-Br
C-7 ~130 - 135 CH

Note: The values presented are estimates based on general principles and data for similar heterocyclic systems.

IR spectroscopy is used to identify the functional groups and vibrational modes within a molecule. The spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its fused aromatic ring system. Key expected absorptions include C=N and C=C stretching vibrations within the pyrimidine and thiophene rings, respectively. The C-H stretching of the aromatic protons and the C-Cl and C-Br stretching vibrations would also be present at their characteristic frequencies.

Table 2: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
C=N Stretch (Pyrimidine Ring) 1620 - 1550
C=C Stretch (Aromatic Rings) 1580 - 1450
C-Cl Stretch 850 - 550

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₆H₂BrClN₂S), the mass spectrum would show a distinct molecular ion (M⁺) peak cluster. bldpharm.commatrixscientific.com This cluster is highly characteristic due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a pattern of peaks at M⁺, [M+2]⁺, and [M+4]⁺ with predictable relative intensities, unequivocally confirming the presence of one bromine and one chlorine atom. The monoisotopic mass of the compound is approximately 247.88 u. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Isotopic Composition Expected m/z
M⁺ C₆H₂⁷⁹Br³⁵ClN₂S ~247.88
[M+2]⁺ C₆H₂⁸¹Br³⁵ClN₂S / C₆H₂⁷⁹Br³⁷ClN₂S ~249.88

Computational Chemistry for Molecular Insights

Computational methods, particularly those based on quantum mechanics, provide deep insights into the electronic structure, stability, and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and properties of molecules. For thieno[3,2-d]pyrimidine derivatives, DFT calculations can accurately predict optimized geometries, vibrational frequencies, and electronic properties such as orbital energies. tandfonline.com These calculations help in assigning experimental spectroscopic data and understanding the molecule's intrinsic reactivity.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

HOMO: The HOMO represents the orbital from which an electron is most easily donated. In thieno[3,2-d]pyrimidine systems, the HOMO is typically distributed across the π-system of the fused rings, often with significant contributions from the electron-rich thiophene moiety and nitrogen atoms. tandfonline.com

LUMO: The LUMO is the lowest energy orbital that can accept an electron. For thienopyrimidines, the LUMO is generally located over the π-deficient pyrimidine ring, indicating that this part of the molecule is more susceptible to nucleophilic attack. tandfonline.com

Table 4: List of Chemical Compounds

Compound Name

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools used to predict the interaction between a ligand, such as a derivative of this compound, and a biological target, typically a protein or enzyme. These methods provide critical insights into the binding modes and affinities of potential drug candidates, thereby guiding the design and optimization of more potent and selective inhibitors.

In the context of thienopyrimidine derivatives, molecular docking has been employed to elucidate the precise mechanisms by which these compounds interact with their target enzymes. For example, studies on benzothieno[3,2-d]pyrimidine derivatives have utilized molecular docking to understand their interactions with the active sites of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. nih.govresearchgate.net These computational simulations can predict the binding energy (often expressed as ΔG) and identify key amino acid residues within the target's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.gov Such analyses are instrumental in explaining the structure-activity relationships observed in experimental assays and in designing new derivatives with improved binding characteristics. The insights gained from these studies help rationalize the biological activity of this class of heterocyclic compounds and support their development as potential therapeutic agents. nih.govresearchgate.net

Homology modeling is a computational technique used to generate a three-dimensional (3D) model of a protein when its experimental structure has not been determined, but the structure of a related homologous protein is available. This method is particularly valuable in drug discovery for providing a structural framework of a therapeutic target, which can then be used for molecular docking studies to investigate ligand-target interactions. nih.gov

When the crystal structure of a specific target enzyme for a thienopyrimidine derivative is unknown, homology modeling can be used to build a reliable 3D model. The process involves identifying a suitable template structure from a protein database (like the Protein Data Bank, PDB), aligning the target protein's amino acid sequence with the template's sequence, building the 3D model of the target based on the template's coordinates, and finally, refining and validating the model. nih.gov

Once a validated homology model of the target is generated, it serves as the receptor for molecular docking simulations. This allows researchers to predict how derivatives of the this compound scaffold might bind to the target, even in the absence of an experimentally determined structure. This combined approach of homology modeling and molecular docking is a cornerstone of modern structure-based drug design, enabling the identification and optimization of novel inhibitors for a wide range of biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com Three-dimensional QSAR (3D-QSAR) is a particularly useful approach for developing potent inhibitors by correlating the 3D properties of molecules with their inhibitory functions. mdpi.com

For a series of forty-seven thieno-pyrimidine derivatives investigated as inhibitors for triple-negative breast cancer, 3D-QSAR analyses were performed to identify key structural features responsible for their biological activity. mdpi.com Two common 3D-QSAR methods, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were employed. mdpi.com

The CoMFA model produced a leave-one-out cross-validated correlation coefficient (q²) of 0.818 and a determination coefficient (r²) of 0.917. The CoMSIA model yielded a q² of 0.801 and an r² of 0.897. mdpi.com The high values of these statistical parameters indicate that the generated models are robust, statistically reliable, and possess good predictive capability. mdpi.com

These models generate contour maps that visualize the regions where modifications to the chemical structure are likely to enhance or diminish biological activity. For instance, the analysis might reveal that bulky substituents in a specific region increase activity, while in another area, such groups are detrimental. mdpi.com This information provides valuable guidance for the further optimization and rational design of novel and more potent thienopyrimidine-based inhibitors. mdpi.com

Interactive Data Table: 3D-QSAR Model Validation Statistics for Thieno-pyrimidine Derivatives mdpi.com

Modelq² (Cross-validated correlation coefficient)r² (Determination coefficient)Statistical Reliability
CoMFA0.8180.917High
CoMSIA0.8010.897High

Pharmacological and Biological Investigations of 6 Bromo 4 Chlorothieno 3,2 D Pyrimidine Derivatives

Therapeutic Potentials of Thienopyrimidine Scaffold

The thienopyrimidine framework is a key component in the development of novel therapeutic agents due to its structural similarity to endogenous purine (B94841) bases like adenine (B156593) and guanine. sahmri.org.aunih.gov This resemblance allows thienopyrimidine derivatives to act as antagonists or inhibitors in various biological pathways. Researchers have successfully synthesized and evaluated numerous compounds based on this scaffold, revealing a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, anti-infective, anti-inflammatory, and central nervous system-related properties. arabjchem.org The versatility of the thienopyrimidine core enables medicinal chemists to modify its structure to optimize potency and selectivity for specific biological targets. nih.gov

The quest for more effective and targeted cancer therapies has led to the extensive exploration of thienopyrimidine derivatives. researchgate.net Their mechanism of action in cancer is often attributed to their ability to interfere with the signaling pathways that control cell growth, proliferation, and survival. nih.gov Several thienopyrimidine-based compounds have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, underscoring their potential as a foundation for the development of new anticancer drugs. arabjchem.orgresearchgate.net

A primary mechanism through which thienopyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

STAT3 and ERK1/2 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) and Extracellular Signal-Regulated Kinases 1/2 (ERK1/2) are key components of signaling cascades that promote tumor cell proliferation, survival, and migration. A series of synthesized thienopyrimidine compounds has been shown to potently inhibit STAT3 expression induced by interleukin-6 (IL-6) in a dose-dependent manner. nih.govresearchgate.net Certain derivatives were found to significantly suppress the phosphorylation of both STAT3 and ERK1/2 in Hep3B cells, indicating their potential to disrupt these critical cancer-promoting pathways. nih.govresearchgate.net The IC₅₀ values for the inhibition of STAT3 expression by these compounds ranged from 0.32 to 5.73 μM. nih.govresearchgate.net

MNK Inhibition: The mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are involved in promoting tumorigenesis through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E). A series of 4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine derivatives were designed and synthesized as inhibitors of MNKs. nih.gov One particular compound, designated MNK-7g, was identified as a potent inhibitor of MNK1 and was even more potent against MNK2. nih.gov This compound demonstrated the ability to inhibit cell migration without adversely affecting cell viability, highlighting its potential as a selective therapeutic agent. nih.gov

The anticancer potential of thienopyrimidine derivatives has been substantiated through numerous in vitro studies assessing their cytotoxic effects against various human cancer cell lines. These assays are crucial for determining the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀), a key indicator of its potency.

Derivatives have been tested against a panel of cancer cell lines, including:

MCF-7: A human breast adenocarcinoma cell line.

HepG2: A human liver cancer cell line.

HCT-116: A human colon cancer cell line.

PC-3: A human prostate cancer cell line.

Studies have reported significant cytotoxic activity of various thienopyrimidine derivatives against these cell lines. For instance, some novel thienopyrimidine derivatives linked to a thiosemicarbazide (B42300) moiety showed higher cytotoxic activity against both PC-3 and HCT-116 cell lines compared to the standard drug doxorubicin. researchgate.net Another study on novel chalcone-thienopyrimidine derivatives also reported antiproliferative activity against HepG2 and MCF-7 cancer cell lines.

Compound SeriesMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)PC-3 IC₅₀ (µM)Reference
Thieno[2,3-d]pyrimidines with thiosemicarbazideData not availableData not availablePotent activity reportedPotent activity reported researchgate.net
Chalcone-thienopyrimidinesAntiproliferative activity observedAntiproliferative activity observedData not availableData not available
Pyrido[2,3-d]pyrimidinesMild inhibitionMild inhibitionStrong inhibitionStrong inhibition
Thieno[2,3-d]pyrimidine derivatives9.80 ± 0.9312.32 ± 0.96Data not available14.69 ± 1.32

In addition to their anticancer potential, thienopyrimidine derivatives have emerged as a promising class of anti-infective agents. sahmri.org.aunih.gov The structural scaffold of thienopyrimidine is found in molecules exhibiting a broad spectrum of activity against various pathogens, including bacteria, fungi, parasites, and viruses. sahmri.org.aunih.gov The development of new anti-infective agents is a critical area of research due to the rise of drug-resistant pathogens.

The thienopyrimidine scaffold has been utilized to develop novel antibacterial agents. sahmri.org.aunih.gov Several derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, certain thieno[2,3-d]pyrimidinediones have shown potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The ongoing research in this area focuses on optimizing the structure of thienopyrimidine derivatives to enhance their antibacterial potency and spectrum of activity.

A significant advancement in the development of thienopyrimidine-based antibacterial agents is the discovery of their efficacy against Helicobacter pylori, a bacterium linked to various gastric diseases. The increasing resistance of H. pylori to current antibiotic therapies necessitates the discovery of novel treatment options.

A high-throughput screen identified two thienopyrimidine compounds that selectively inhibited the growth of H. pylori over other commensal gut bacteria. Subsequent mode-of-action studies revealed that these compounds target the NuoD subunit of the respiratory complex I in H. pylori. This enzyme complex is uniquely essential for ATP synthesis in this bacterium, making it an attractive target for narrow-spectrum antibacterial agents. The development of these thienopyrimidine inhibitors validates the NuoB-NuoD interface as a viable target for creating novel therapies against H. pylori infections.

Anti-infective Properties

Antifungal Efficacy

Derivatives of the thieno[3,2-d]pyrimidine (B1254671) and broader pyrimidine (B1678525) families have been evaluated for their ability to combat fungal pathogens, a significant concern in both agriculture and medicine.

Certain benzyl-substituted thieno[2,3-d]pyrimidines have demonstrated notable antifungal activity when compared to the standard drug griseofulvin. researchgate.net In a separate study, novel pyrimidine derivatives incorporating an amide moiety were synthesized and tested against several plant fungal diseases. frontiersin.org Specifically, compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl) pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) showed a 100% inhibition rate against Phomopsis sp., outperforming the commercial fungicide Pyrimethanil, which had an inhibition rate of 85.1%. frontiersin.org Compound 5o, in particular, exhibited excellent potency against Phompsis sp. with an EC50 value of 10.5 µg/ml, which was superior to that of Pyrimethanil (32.1 µg/ml). frontiersin.org Other research has also confirmed the potential of various pyrimidine derivatives to possess fungicidal activities against a range of phytopathogenic fungi. nih.govekb.eg

CompoundTarget FungiActivity MetricResultReference
Compound 5oPhomopsis sp.EC5010.5 µg/ml frontiersin.org
Pyrimethanil (Control)Phomopsis sp.EC5032.1 µg/ml frontiersin.org
Compound 5fPhomopsis sp.Inhibition Rate100% frontiersin.org
Compound 5oPhomopsis sp.Inhibition Rate100% frontiersin.org
Pyrimethanil (Control)Phomopsis sp.Inhibition Rate85.1% frontiersin.org
Antiviral Properties

The pyrimidine scaffold is a core component of many molecules with established antiviral activity. ekb.eg Research into novel derivatives has continued to identify compounds with potential applications against various viral infections. A study focusing on 1,2,3-triazolyl nucleoside analogues, which incorporate a pyrimidine moiety, revealed moderate activity against the influenza A/PR/8/34/(H1N1) virus for three specific compounds. mdpi.com Another set of derivatives, where 1,2,3-triazol-4-yl-2′,3′,5′-tri-O-acetyl-β-d-ribofuranose fragments were attached to pyrimidine-based heterocycles, demonstrated high potency against the coxsackie B3 virus, with IC50 values as low as 11.3 µM. mdpi.com

Compound Class/NameTarget VirusActivity MetricResultReference
1,2,3-triazolyl nucleoside analogue 2iInfluenza A H1N1IC5057.5 µM mdpi.com
1,2,3-triazolyl nucleoside analogue 5iInfluenza A H1N1IC5024.3 µM mdpi.com
1,2,3-triazolyl nucleoside analogue 11cInfluenza A H1N1IC5029.2 µM mdpi.com
1,2,3-triazolyl nucleoside analogue 2fCoxsackie B3 virusIC5012.4 µM mdpi.com
1,2,3-triazolyl nucleoside analogue 5fCoxsackie B3 virusIC5011.3 µM mdpi.com
Antiprotozoal and Antimalarial Activities

Derivatives based on fused heterocyclic systems like thienopyrimidines have been investigated for their efficacy against protozoal infections, including malaria. A series of tetrahydrobenzo nih.govekb.egthieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for malaria. rsc.org The results were promising, with IC50 values ranging from 0.74–6.4 μM. rsc.org Two compounds in particular, designated F4 and F16, showed significant antiplasmodial activity with IC50 values of 0.75 and 0.74 μM, respectively. rsc.org Furthermore, S-substituted benzimidazole (B57391) derivatives have shown potent activity against protozoa such as Giardia intestinalis and Trichomonas vaginalis, with many of the tested compounds being several times more active than the standard drug metronidazole. nih.gov

CompoundTarget OrganismActivity MetricResultReference
Compound F4Plasmodium falciparum (W2 strain)IC500.75 µM rsc.org
Compound F16Plasmodium falciparum (W2 strain)IC500.74 µM rsc.org
S-substituted benzimidazoles (general)Giardia intestinalisIC500.006-0.053 µg/ml nih.gov
Metronidazole (Control)Giardia intestinalisIC500.210 µg/ml nih.gov

Anti-inflammatory Activities

The pyrimidine and thienopyrimidine cores are recognized as important pharmacophores in the development of anti-inflammatory agents. kribb.re.krnih.gov Several pyrimidine-based drugs are already in clinical use for inflammatory conditions. nih.gov Research has shown that derivatives of these scaffolds can exert anti-inflammatory effects by inhibiting key inflammatory mediators like cytokines, chemokines, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov A series of synthesized thienopyrimidine compounds were identified as potential remedies for inflammatory diseases due to their ability to inhibit the action of interleukin-6 (IL-6). kribb.re.krnih.gov

Inhibition of IL-6 Induced STAT3 Expression

A key mechanism underlying the anti-inflammatory effects of some thienopyrimidine derivatives is the inhibition of the IL-6/STAT3 signaling pathway. kribb.re.krnih.govmdpi.com Interleukin-6 (IL-6) is a cytokine that, upon binding to its receptor, triggers the activation of Janus kinases (JAKs), which in turn phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3). mdpi.com Phosphorylated STAT3 then moves to the nucleus to induce the expression of genes involved in inflammation. mdpi.com

A series of thienopyrimidine derivatives (designated 6Aa-g and 6Ba-d) were synthesized and found to potently inhibit STAT3 expression induced by IL-6 in a dose-dependent manner, with IC50 values ranging from 0.32 to 5.73 μM. kribb.re.krnih.gov Certain compounds from this series significantly suppressed the phosphorylation of both STAT3 and ERK1/2 in Hep3B cells. kribb.re.krnih.gov This targeted inhibition of a critical inflammatory pathway highlights the therapeutic potential of these compounds. kribb.re.kr

Compound SeriesTarget PathwayCell LineActivity MetricResult RangeReference
Thienopyrimidines (6Aa-g, 6Ba-d)IL-6 induced STAT3 expressionHep3BIC500.32 - 5.73 µM kribb.re.krnih.gov

Other Noteworthy Pharmacological Activities

Beyond the specific activities detailed above, the versatility of the 6-bromo-4-chlorothieno[3,2-d]pyrimidine scaffold has led to the discovery of derivatives with other important biological properties. The inherent drug-like characteristics of the pyrimidine ring system make it a privileged structure in medicinal chemistry, leading to its exploration in a wide array of therapeutic targets. ekb.egnih.gov

Antioxidant Activity

Several studies have investigated the antioxidant potential of pyrimidine derivatives. ekb.egnih.gov Antioxidants are crucial for mitigating the cellular damage caused by free radicals. The antioxidant capacity of novel pyrimidine acrylamides was evaluated using the DPPH assay, a common method for measuring free radical scavenging activity. mdpi.com One compound, the pyrimidine derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid, demonstrated the highest activity at 82%, followed by the derivative of 3-(2-thienyl)acrylic acid at 78%. mdpi.com These findings suggest that the pyrimidine scaffold can be effectively modified to create potent antioxidant agents. nih.govmdpi.com

CompoundAssayAntioxidant Activity (% scavenging)Reference
Pyrimidine derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid (Compound 7)DPPH82% mdpi.com
Pyrimidine derivative of 3-(2-thienyl)acrylic acid (Compound 5)DPPH78% mdpi.com
Antihistaminic Activity (H1-receptor antagonists)

The thienopyrimidine nucleus is recognized as a potential scaffold for developing antihistaminic agents due to its structural characteristics. While specific research focusing directly on H1-receptor antagonist activity of derivatives from this compound is not extensively detailed in the available literature, studies on closely related isomers provide insight into the potential of this chemical class.

For instance, research into the isomeric thieno[2,3-d]pyrimidinone core has been conducted based on the general pharmacophore model for H1-antihistaminic agents. researchgate.net In these studies, novel series of compounds were designed, synthesized, and evaluated for their ability to antagonize the H1 receptor. researchgate.net The design process for these molecules often involves computational methods to predict their interaction with the receptor and to evaluate properties that could influence sedative and anticholinergic side effects. researchgate.net While this research points to the general viability of the thienopyrimidine scaffold for developing H1-antagonists, further targeted studies on derivatives of the thieno[3,2-d]pyrimidine system are required to fully elucidate their potential in this area.

Table 1: Investigated Modifications on a Related Thienopyrimidine Scaffold for Antihistaminic Activity Note: The following data pertains to the isomeric thieno[2,3-d]pyrimidinone system and is presented to illustrate the research direction for this class of compounds.

Modification AreaType of Substituent InvestigatedRationale
Pyrimidinone RingAlkyl and Aryl groupsTo modulate lipophilicity and steric interactions at the receptor site.
Thiophene (B33073) RingVarious substitutionsTo explore electronic effects and additional binding interactions.
Side ChainsAminoalkyl chainsTo mimic the ethylamine (B1201723) moiety present in many classic H1-antihagonists.
Antihypertensive Properties

Derivatives of the thieno[3,2-d]pyrimidine nucleus have been successfully developed and evaluated as potent antihypertensive agents. nih.gov A significant series of thieno[3,2-d]pyrimidine-2,4-diones bearing a (phenylpiperazinyl)alkyl substitution at the N-3 position were synthesized and tested for their effects on blood pressure in spontaneously hypertensive rats (SHR). nih.govacs.org

The mechanism of action for these compounds was investigated, revealing that their antihypertensive effects are linked to alpha-1 adrenoceptor antagonism. nih.gov The compounds were evaluated for their ability to antagonize the pressor response induced by phenylephrine, a known alpha-1 agonist. The results established that these thieno[3,2-d]pyrimidine derivatives act as potent alpha-1 antagonists in vivo. nih.gov

Structure-activity relationship (SAR) studies provided key insights into the chemical features required for potent activity. It was found that substitution at the 2-position of the terminal phenyl ring resulted in greater potency compared to substitution at the 4-position, while 3-substituted compounds were the least potent. nih.gov Furthermore, introducing alkyl or acyl groups at the N-1 position of the thienopyrimidine ring did not improve antihypertensive effects compared to the unsubstituted (N-H) analogues. nih.govacs.org Among the most active compounds was a derivative featuring a [(2-methoxyphenyl)piperazinyl]ethyl moiety at the N-3 position, which demonstrated significant potency in reducing systolic blood pressure. nih.gov

Table 2: Antihypertensive and α1-Adrenergic Blocking Activity of Selected Thieno[3,2-d]pyrimidine-2,4-dione Derivatives

Compound IDN-3 SubstituentAntihypertensive Potency (ED₅₀SBP, mg/kg, po)α1-Blocking Potency (ED₅₀, µg/kg, iv)
1 3-[2-[4-(2-Methoxyphenyl)piperazinyl]ethyl]thieno[3,2-d]pyrimidine-2,4-dione0.191.7
2 Prazosin (Reference)0.2110.4
3 SGB 1534 (Reference)0.383.3

Structure Activity Relationship Sar Studies of 6 Bromo 4 Chlorothieno 3,2 D Pyrimidine and Analogues

Impact of Substituents on Biological Activity

The biological activity of thieno[3,2-d]pyrimidine (B1254671) derivatives is highly sensitive to the nature and position of substituents on the bicyclic core. The parent compound, 6-Bromo-4-chlorothieno[3,2-d]pyrimidine, serves as a versatile starting point for derivatization, allowing for systematic modifications at the C4 and C6 positions, as well as other sites on the thiophene (B33073) and pyrimidine (B1678525) rings.

The halogen atoms on this compound play a dual role: they directly contribute to the molecule's biological activity and serve as essential synthetic handles for introducing chemical diversity.

The differential reactivity of the C-Cl and C-Br bonds is frequently exploited in the synthesis of compound libraries for SAR studies. The C4-chlorine is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a wide variety of amine-based side chains. nih.gov Subsequently, the less reactive C6-bromine can be used as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce diverse aryl and heteroaryl moieties. nih.gov This sequential and selective functionalization enables a thorough exploration of the chemical space around the thieno[3,2-d]pyrimidine core.

Compound/ModificationC4-SubstituentRelative Cytotoxic Activity
Parent Compound Analog -ClActive
Analog 1 -HInactive
Analog 2 -NH₂Inactive
Analog 3 -TriazoleInactive
Data derived from a study on halogenated thienopyrimidines demonstrating the necessity of the C4-chlorine for activity. nih.gov

Systematic modifications at the C2, C4, and C6 positions of the thieno[3,2-d]pyrimidine scaffold have been instrumental in developing potent and selective inhibitors for various biological targets.

C2 Position: The C2 position offers a site for introducing substituents that can modulate activity and selectivity. In one study, a series of derivatives was synthesized through nucleophilic substitution at the 2-position using N-benzylamine, which was then further derivatized to explore its impact on antimicrobial activity. researchgate.net

C4 Position: As established, the C4 position is a primary site for modification, typically by replacing the chlorine atom with various nucleophiles. A wide range of 4-substituted derivatives, particularly those with amino linkages, have been developed. For instance, studies on antiplasmodial agents based on a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one hit involved the synthesis of analogues with diverse substituents at the C4 position to improve efficacy against both erythrocytic and hepatic stages of Plasmodium parasites. nih.gov These modifications included the introduction of amines, aryl, and heteroaryl groups via SNAr and palladium-catalyzed reactions. nih.gov

C6 Position: The C6 position on the thiophene ring is another critical site for SAR exploration. A series of thieno[3,2-d]pyrimidine-6-carboxamides were identified as potent, low nanomolar inhibitors of sirtuin (SIRT) enzymes SIRT1, SIRT2, and SIRT3. acs.org This highlights that introducing a carboxamide linkage at C6 can lead to highly potent compounds. Further optimization of the groups attached to the carboxamide nitrogen allowed for the fine-tuning of activity and physicochemical properties. acs.org Additionally, 2,6-substituted thieno[3,2-d]pyrimidine derivatives have been designed and synthesized to explore their antiproliferative activities against various human cancer cell lines. nih.gov

The optimization of side chains attached to the thieno[3,2-d]pyrimidine core is a cornerstone of SAR studies, aiming to enhance potency, selectivity, and drug-like properties. The nature, size, and electronic properties of these side chains dictate the interaction with the target protein.

In the development of selective human ectonucleoside triphosphate diphosphohydrolase (h-NTPDase) inhibitors, a series of thieno[3,2-d]pyrimidine derivatives were synthesized with diverse side chains at the C4 and C7 positions. nih.gov The study revealed that specific combinations of substituents led to potent and selective inhibitors for different isoforms (h-NTPDase1, 2, 3, and 8). For example, attaching a N-benzyl-N-methylamine group at C4 and a phenyl group at C7 resulted in a compound that selectively inhibits h-NTPDase1 with an IC₅₀ value of 0.62 µM. nih.gov In contrast, another derivative was found to be a potent and selective inhibitor of h-NTPDase3 with an IC₅₀ of 0.13 µM. nih.gov This demonstrates how subtle changes in side-chain elements can dramatically alter the selectivity profile.

CompoundC4-SubstituentC7-SubstituentTarget IsoformIC₅₀ (µM)
3j N-benzyl-N-methylaminePhenylh-NTPDase10.62 ± 0.02
4d h-NTPDase20.33 ± 0.09
4c h-NTPDase30.13 ± 0.06
3b h-NTPDase80.32 ± 0.10
Data from a study on thieno[3,2-d]pyrimidine derivatives as selective h-NTPDase inhibitors. nih.gov

Similarly, in the pursuit of antiplasmodial agents, the introduction of a p-tolyl group at the C6 position was found to be favorable for activity. nih.gov Further modifications at C4 showed that a chloro analogue of the initial hit compound displayed good activity against the erythrocytic stage of P. falciparum and improved activity against hepatic P. berghei parasites. nih.gov

Ligand-Target Interactions

Understanding the specific molecular interactions between thieno[3,2-d]pyrimidine analogues and their biological targets is fundamental to rational drug design. X-ray crystallography and molecular docking studies have provided detailed insights into the binding modes of these inhibitors.

For the thieno[3,2-d]pyrimidine-6-carboxamide class of sirtuin inhibitors, co-crystallization with SIRT3 revealed the precise binding interactions within the enzyme's active site. acs.org The inhibitors were found to bind in the cleft between the large Rossmann fold and the small zinc-binding domain, occupying the nicotinamide (B372718) C-pocket. acs.org A key interaction involves the thieno[3,2-d]pyrimidine core, which π-stacks with the phenyl ring of a phenylalanine residue (Phe157). acs.org Furthermore, the N1 nitrogen of the pyrimidine ring is oriented to form a hydrogen bond with the backbone of Phe157, an interaction that was shown to improve inhibitory activity. acs.org

In another study, thieno[3,2-d]pyrimidine derivatives were identified as potent tubulin polymerization inhibitors that bind to the colchicine-binding site. nih.gov X-ray cocrystal structures of several analogues in complex with tubulin were elucidated, providing a structural basis for their potent antiproliferative activity. nih.gov Molecular docking studies have also been employed to rationalize the activity of thieno[3,2-d]pyrimidine derivatives against other targets, such as DNA gyrase and NTPDases, revealing key hydrogen bonding and hydrophobic interactions with active site residues. nih.govresearchgate.net For example, docking of potent DNA gyrase inhibitors identified key binding interactions involving residues THR165 and ASN46. researchgate.net

Future Research Directions and Therapeutic Prospects

Development of Novel Thienopyrimidine-Based Therapeutic Agents

The inherent versatility of the thienopyrimidine core provides a robust platform for the design of potent and selective therapeutic agents. nih.gov The future development of novel drugs based on this scaffold is a promising area of research, with several avenues being actively pursued. Some thienopyrimidine derivatives have already been marketed or are in clinical and preclinical studies for cancer treatment, such as Olmutinib and Pictilisib, underscoring the significant potential of this scaffold. nih.gov

Researchers are continuously designing and synthesizing new series of thienopyrimidine derivatives to target a variety of diseases. For instance, novel tetrahydropyridothienopyrimidin-ureas have been developed and evaluated for their cytotoxic and anti-angiogenic properties, showing potential as anticancer agents. nih.gov Similarly, new thienopyrimidine derivatives are being investigated as potent and selective PI3Kδ inhibitors for the treatment of B-cell malignancies. nih.govacs.org The development of multitarget-directed ligands is another promising strategy, with new thieno[2,3-d]pyrimidine derivatives designed to have anti-inflammatory properties by targeting multiple enzymes simultaneously. nih.gov

The broad applicability of this scaffold is further demonstrated by research into its use against various cancers, including breast cancer, and as anti-inflammatory agents. nih.govalliedacademies.org The structural and isoelectronic similarities of thienopyrimidine compounds to purines make them attractive for development into drugs for a wide range of conditions. nih.gov

Table 1: Examples of Recently Developed Thienopyrimidine-Based Therapeutic Agents

Therapeutic Target/ApplicationCompound SeriesKey Findings
Cancer (Angiogenesis) Tetrahydropyridothienopyrimidin-ureasShowed significant cytotoxic activity against various cancer cell lines and potential as angiogenesis inhibitors. nih.gov
B-Cell Malignancies Thienopyrimidine derivativesExhibited potent and selective PI3Kδ inhibition, demonstrating anticancer efficacy in preclinical models. nih.govacs.org
Inflammation Fused thienopyrimidinesCompounds demonstrated high anti-inflammatory effects compared to the reference drug diclofenac. nih.gov
Breast Cancer Thieno[2,3-d]pyrimidine derivativesSeveral synthesized compounds showed higher anti-breast cancer activity than the reference drug Doxorubicin. alliedacademies.org
Multi-target Anti-inflammatory Thieno[2,3-d]pyrimidine derivativesDesigned as multitarget-directed ligands to inhibit both 15-LOX and COX-2 enzymes for treating resistant inflammatory conditions. nih.gov

Exploration of New Biological Targets and Mechanisms of Action

A critical direction for future research is the identification and validation of novel biological targets for thienopyrimidine-based inhibitors. While kinases like EGFR, VEGFR-2, and PI3K have been the traditional focus, the adaptability of the thienopyrimidine scaffold allows for its application to a wider range of biological pathways and disease mechanisms. mdpi.comnih.govnih.gov

Recent studies have begun to explore these new frontiers. For example, researchers have identified the respiratory complex I subunit NuoD in Helicobacter pylori as a target for thienopyrimidine inhibitors, opening a new avenue for developing narrow-spectrum antibiotics. nih.gov This validates the NuoB-NoD interface as a viable target for novel antibacterial agents. nih.gov In the realm of parasitic diseases, the cysteine protease falcipain-2 and the coenzyme A synthetic pathway in P. falciparum have been identified as targets for thienopyrimidine derivatives, highlighting their potential as antimalarial drugs. nih.gov

Furthermore, the development of bifunctional inhibitors represents an innovative approach. A recent study detailed the design of thieno[3,2-d]pyrimidine (B1254671) derivatives that act as the first dual inhibitors of PI3Kδ and the bromodomain and extra-terminal (BET) proteins, presenting a new strategy for treating aggressive lymphomas. acs.org The exploration of thienopyrimidine derivatives as inhibitors of platelet aggregation is another area of active investigation. nih.gov

The ongoing exploration of new targets is crucial for expanding the therapeutic utility of the 6-Bromo-4-chlorothieno[3,2-d]pyrimidine scaffold beyond its current applications.

Advanced Drug Design and Optimization Strategies

The rational design and optimization of thienopyrimidine derivatives are being significantly enhanced by advanced computational and synthetic strategies. These approaches aim to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

Structure-Activity Relationship (SAR) Studies: A deep understanding of the SAR is fundamental to optimizing lead compounds. nih.govnih.gov For instance, studies on thienopyrimidine inhibitors of VEGFR-2 have elucidated key structural features required for potent activity. nih.gov Similarly, SAR studies of derivatives targeting H. pylori have guided the modification of the thienopyrimidine core to improve potency and safety. nih.gov These studies provide invaluable insights for designing more effective next-generation inhibitors.

Computational and Molecular Modeling: Computational techniques are becoming indispensable in modern drug discovery. mdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses are used to identify the key structural features of thienopyrimidine derivatives that are crucial for their biological activity. mdpi.com Molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding modes of these compounds with their target proteins, such as EGFR and VEGFR-2, which can guide the design of more potent and selective inhibitors. rsc.orgtandfonline.comtandfonline.com These computational methods help in predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds early in the drug discovery process. rsc.orgtandfonline.com

Innovative Design Strategies: Researchers are employing innovative strategies to create novel thienopyrimidine-based drugs. "Scaffold hopping" is one such strategy that has been used to design new and selective PI3Kδ inhibitors. acs.org Another approach is the development of "hybrid pharmacophores," which combines the thienopyrimidine core with other known active moieties to enhance efficacy and overcome drug resistance. nih.gov The creation of multitarget-directed ligands, which can simultaneously modulate multiple biological pathways, is also a promising strategy for treating complex diseases like cancer and inflammation. nih.gov

The continuous refinement of these advanced design and optimization strategies will be crucial in unlocking the full therapeutic potential of the this compound scaffold and delivering novel, effective, and safe medicines.

Q & A

Basic: What safety protocols are critical when handling 6-bromo-4-chlorothieno[3,2-d]pyrimidine?

Answer:

  • Protective Equipment : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood or glovebox to avoid inhalation of volatile byproducts .
  • Waste Management : Segregate halogenated waste (e.g., bromine/chlorine-containing byproducts) and dispose via certified hazardous waste facilities to prevent environmental contamination .
  • Contamination Mitigation : Use filtered pipette tips during aliquoting and dedicate equipment (spatulas, glassware) to avoid cross-contamination .

Basic: What synthetic routes are effective for preparing this compound?

Answer:

  • Halogenation Strategies : Start with thieno[3,2-d]pyrimidine and perform sequential bromination (using PBr₃ or NBS) followed by chlorination (POCl₃ or Cl₂ gas). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Purification : Recrystallize from acetonitrile or toluene to remove unreacted starting materials. Confirm purity via HPLC (C18 column, methanol/water gradient) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

  • Crystallization : Grow single crystals via slow evaporation in DCM/hexane. Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for data collection .
  • Data Analysis : Refine structures using SHELX software. Key metrics include bond angles (e.g., Br-C-Cl ~109.5°) and planarity deviations (<0.1 Å for the pyrimidine ring). Compare with deposited CIF files in the Cambridge Structural Database .
  • Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H···N) to explain supramolecular packing, critical for solubility and stability studies .

Advanced: How should researchers address conflicting NMR data caused by impurities or tautomerism?

Answer:

  • Dynamic NMR (DNMR) : Perform variable-temperature ¹H NMR (e.g., 25–80°C in DMSO-d₆) to detect tautomeric equilibria or slow-exchanging impurities .
  • 2D Techniques : Use HSQC and HMBC to assign ambiguous peaks. For example, a ¹H-¹³C HMBC correlation between H-5 and C-6 confirms bromine substitution .
  • LC-MS Analysis : Couple with high-resolution mass spectrometry (HRMS) to identify trace impurities (e.g., dehalogenated byproducts) .

Advanced: What methodologies optimize Suzuki-Miyaura cross-coupling reactions for derivatizing this compound?

Answer:

  • Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or XPhos Pd G3 in THF/H₂O. Optimize for bromine selectivity over chlorine (e.g., 80°C, 12h) .
  • Boron Partner Design : Use aryl boronic acids with electron-withdrawing groups (e.g., p-CF₃) to enhance coupling efficiency. Monitor via ¹⁹F NMR .
  • Workflow : Quench with aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography (silica gel, 5% MeOH/DCM). Confirm yields via ¹H NMR integration .

Basic: How to evaluate the biological activity of this compound derivatives?

Answer:

  • Kinase Assays : Screen against tyrosine kinases (e.g., EGFR, Src) using fluorescence polarization (FP) assays. IC₅₀ values <1 μM suggest high potency .
  • Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa, MCF-7). Correlate with cytotoxicity (MTT assay) .

Advanced: How to resolve low yields in nucleophilic aromatic substitution (SNAr) reactions?

Answer:

  • Solvent Optimization : Use DMF or NMP at 120°C to enhance nucleophile activation. Add K₂CO₃ as a base for deprotonation .
  • Leaving Group Tuning : Replace chlorine with triflate (OTf) groups to improve reactivity. Monitor via ³⁵Cl NMR kinetics .
  • Microwave Assistance : Reduce reaction time from 24h to 30min using microwave irradiation (150°C, 300W) .

Advanced: What computational methods predict regioselectivity in electrophilic substitutions?

Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electrophilic attack. Fukui indices (ƒ⁺) identify C-6 as more reactive than C-4 .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron density to rationalize bromine vs. chlorine substitution patterns .

Basic: What analytical techniques confirm the purity of this compound?

Answer:

  • Melting Point : Compare experimental m.p. (e.g., 460–461 K) with literature values .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
  • HPLC-DAD : Use a 254 nm UV detector; >95% peak area indicates high purity .

Advanced: How to mitigate decomposition during long-term storage?

Answer:

  • Storage Conditions : Keep under argon at -20°C in amber vials. Add molecular sieves (3Å) to absorb moisture .
  • Stability Monitoring : Perform quarterly ¹H NMR checks in CDCl₃. Look for new peaks at δ 4.5–5.0 ppm (hydrolysis products) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.